molecular formula C20H24N4O2 B12750834 1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one CAS No. 83621-96-9

1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one

Cat. No.: B12750834
CAS No.: 83621-96-9
M. Wt: 352.4 g/mol
InChI Key: RMXPNMKDMBGFOB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

The synthesis of 1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for cyclization and other reagents for specific functional group transformations . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one is unique due to its specific structure and the combination of functional groups it contains. Similar compounds include other nitrogen-containing heterocycles such as pyrrolopyrazines and indole derivatives . These compounds also exhibit diverse biological activities, but the specific properties and applications can vary based on their structural differences.

Properties

CAS No.

83621-96-9

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

10-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one

InChI

InChI=1S/C20H24N4O2/c1-14-13-22(3)18-17(14)24(20(2,26)23-11-7-4-8-12-23)16-10-6-5-9-15(16)21-19(18)25/h5-7,9-11,13,26H,4,8,12H2,1-3H3,(H,21,25)

InChI Key

RMXPNMKDMBGFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1N(C3=CC=CC=C3NC2=O)C(C)(N4CCCC=C4)O)C

Origin of Product

United States

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